molecular formula C8H6F3NO2 B13982908 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone

1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone

Katalognummer: B13982908
Molekulargewicht: 205.13 g/mol
InChI-Schlüssel: NWRNQEWWFUZCQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone is a chemical compound with the molecular formula C8H6F3NO2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a hydroxy group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone typically involves the reaction of 4-hydroxy-6-(trifluoromethyl)pyridine with ethanone derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxy group, followed by the addition of an ethanone derivative to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target proteins, further influencing their function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone is unique due to the presence of both the hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H6F3NO2

Molekulargewicht

205.13 g/mol

IUPAC-Name

5-acetyl-2-(trifluoromethyl)-1H-pyridin-4-one

InChI

InChI=1S/C8H6F3NO2/c1-4(13)5-3-12-7(2-6(5)14)8(9,10)11/h2-3H,1H3,(H,12,14)

InChI-Schlüssel

NWRNQEWWFUZCQE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CNC(=CC1=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.